ASIC1a Channel Inhibitory Activity vs. Structural Analogs
The target compound was evaluated for inhibitory activity against the mouse acid-sensing ion channel 1a (ASIC1a) homomer, a target for pain and neurological disorders. It demonstrated an IC50 of >30,000 nM, categorizing it as essentially inactive at this target . This quantitative null result provides critical differentiation from active indole-based ASIC inhibitors, which typically require nanomolar potency. For researchers seeking an ASIC1a-inactive indole control or scaffold for orthogonal target screening, this compound's inactivity is a defining procurement specification.
| Evidence Dimension | ASIC1a channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 30,000 nM |
| Comparator Or Baseline | Active indole-based ASIC1a inhibitors (typical IC50 < 100 nM) |
| Quantified Difference | >300-fold lower potency |
| Conditions | pH 6.6-stimulated mouse ASIC1a homomer expressed in CHOK1 cells; VSD fluorescence assay |
Why This Matters
This defines the compound as a validated negative control for ASIC1a assays, preventing false-positive procurement for pain target screening and directing its use toward alternative pharmacological applications.
- [1] BindingDB. BDBM50510057 (CHEMBL4538655). IC50 data for ASIC1a. (Accessed 2026-05-10). View Source
